Cas no 2060044-34-8 (4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidine)

4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidine 化学的及び物理的性質
名前と識別子
-
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-2-cyclobutyl-
- 4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidine
-
- MDL: MFCD30498637
- インチ: 1S/C10H10ClN3/c11-8-7-4-5-12-10(7)14-9(13-8)6-2-1-3-6/h4-6H,1-3H2,(H,12,13,14)
- InChIKey: OKICSBKYOTVYRO-UHFFFAOYSA-N
- ほほえんだ: C1(C2CCC2)=NC(Cl)=C2C=CNC2=N1
4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-336839-2.5g |
4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |
2060044-34-8 | 2.5g |
$1903.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01060903-1g |
4-Chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |
2060044-34-8 | 95% | 1g |
¥4795.0 | 2023-03-11 | |
Enamine | EN300-336839-0.05g |
4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |
2060044-34-8 | 0.05g |
$816.0 | 2023-09-03 | ||
Enamine | EN300-336839-5g |
4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |
2060044-34-8 | 5g |
$2816.0 | 2023-09-03 | ||
Enamine | EN300-336839-1g |
4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |
2060044-34-8 | 1g |
$971.0 | 2023-09-03 | ||
Enamine | EN300-336839-0.1g |
4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |
2060044-34-8 | 0.1g |
$855.0 | 2023-09-03 | ||
Enamine | EN300-336839-1.0g |
4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |
2060044-34-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-336839-0.25g |
4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |
2060044-34-8 | 0.25g |
$893.0 | 2023-09-03 | ||
Enamine | EN300-336839-5.0g |
4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |
2060044-34-8 | 5.0g |
$2816.0 | 2023-02-23 | ||
Enamine | EN300-336839-10g |
4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine |
2060044-34-8 | 10g |
$4176.0 | 2023-09-03 |
4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidine 関連文献
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidineに関する追加情報
Introduction to 4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 2060044-34-8)
4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine, identified by its Chemical Abstracts Service number 2060044-34-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule belongs to the pyrrolopyrimidine class, a scaffold that has garnered considerable attention due to its versatile biological activities and potential applications in drug development. The structural features of this compound, particularly the presence of a chloro substituent and a cyclobutyl side chain, contribute to its unique chemical properties and reactivity, making it a valuable candidate for further exploration in synthetic chemistry and pharmacological studies.
The pyrrolo[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. This particular derivative has been investigated for its potential role in modulating biological pathways relevant to diseases such as cancer, inflammation, and infectious disorders. The chloro group at the 4-position enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are pivotal in medicinal chemistry synthesis. Meanwhile, the cyclobutyl moiety introduces steric hindrance and influences the molecule's solubility and metabolic stability, factors that are critical in drug design.
In recent years, there has been a surge in research focused on developing novel antiviral agents due to the ongoing challenges posed by viral infections. The scaffold of 4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine has shown promise in this context. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on viral enzymes and proteins involved in replication and transcription. For instance, modifications at the chloro and cyclobutyl positions have been explored to optimize binding affinity to viral targets. These findings align with broader efforts in the scientific community to identify new therapeutic strategies against emerging infectious diseases.
The synthesis of 4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include cyclization reactions to form the pyrrolopyrimidine ring system, followed by functional group transformations such as chlorination and alkylation at specific positions. Advanced synthetic techniques, including transition metal catalysis and flow chemistry, have been employed to enhance reaction efficiency and scalability. These methodologies are essential for producing sufficient quantities of the compound for preclinical and clinical studies.
The pharmacological profile of 4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine has been evaluated through in vitro and in vivo assays. Initial studies have highlighted its potential as an inhibitor of kinases and other enzymes implicated in cancer progression. The chloro substituent plays a crucial role in mediating interactions with these targets by participating in hydrogen bonding or hydrophobic interactions. Additionally, the cyclobutyl group contributes to binding stability by filling hydrophobic pockets within the target protein. Such structural features are often exploited to improve drug-like properties such as binding affinity and selectivity.
Advances in computational chemistry have further accelerated the discovery process for compounds like 4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine. Molecular docking simulations have been used to predict binding modes and affinities with biological targets, providing insights into structure-activity relationships (SAR). These computational approaches complement experimental data obtained from high-throughput screening (HTS) campaigns, enabling researchers to prioritize lead compounds for further development. The integration of machine learning algorithms has also enhanced predictive modeling capabilities, allowing for more accurate forecasting of pharmacological outcomes.
The potential therapeutic applications of 4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine extend beyond oncology. Research suggests that this compound may have utility in treating inflammatory diseases by modulating immune responses through interaction with cytokine receptors or signaling pathways. Furthermore, its structural framework could be modified to develop agents targeting bacterial or fungal infections. The versatility of the pyrrolopyrimidine scaffold makes it an attractive platform for designing multifunctional therapeutics capable of addressing multiple disease indications.
In conclusion,4-chloro-2-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 2060044-34-8) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features enable diverse biological activities, making it a valuable asset for drug discovery programs targeting various diseases. Continued investigation into synthetic methodologies and pharmacological effects will further elucidate its therapeutic value and pave the way for novel treatments.
2060044-34-8 (4-chloro-2-cyclobutyl-7H-pyrrolo2,3-dpyrimidine) 関連製品
- 1692593-27-3(2-(3-bromo-4-chlorophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetic acid)
- 25700-14-5(Pyridine,2-(1H-imidazol-1-yl)-)
- 2229329-13-7(tert-butyl N-{5-chloro-2-2-(methylamino)acetylphenyl}carbamate)
- 1806180-64-2(Methyl 4-(difluoromethyl)-3-iodo-2-(trifluoromethoxy)pyridine-6-carboxylate)
- 2041076-39-3(Methyl 1-(2-bromoethyl)-4-((tert-butoxycarbonyl)amino)-1H-pyrazole-5-carboxylate)
- 1114872-50-2(2-(4-ethoxybenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione)
- 2172171-18-3(2-N-(2,2-dimethylpropyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoacetic acid)
- 849-55-8(Nylidrin Hydrochloride)
- 1805410-00-7(3-Chloro-2-(difluoromethyl)-4-methylpyridine-6-acetic acid)
- 58777-84-7(2-Bromo-1-(4-bromophenyl)ethanol)




